molecular formula C16H12N2O4 B488543 (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 511237-70-0

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No.: B488543
CAS No.: 511237-70-0
M. Wt: 296.28g/mol
InChI Key: BSTVNHUHTCWVKB-UHFFFAOYSA-N
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Description

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone: is an organic compound that features a pyrazole ring substituted with furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with furan groups: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions with furan-2-carbaldehyde in the presence of a suitable catalyst, such as a Lewis acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone: can be compared to other pyrazole derivatives and furan-containing compounds. Similar compounds include:

    (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone: A structurally similar compound with phenyl groups instead of furan rings.

    (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone: A compound with thiophene rings instead of furan rings.

The uniqueness of This compound lies in its combination of pyrazole and multiple furan rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-16(15-6-3-9-22-15)18-12(14-5-2-8-21-14)10-11(17-18)13-4-1-7-20-13/h1-9,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTVNHUHTCWVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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